Bifunctional vs. Monofunctional Pyrroles: Sister-Chromatid Exchange Induction in Human Lymphocytes
In a direct head-to-head comparison, the bifunctional BHMP (2,3-bis(hydroxymethyl)-1-methylpyrrole) induced sister-chromatid exchanges (SCEs) in human lymphocytes at levels 8–12 times that of untreated controls. In marked contrast, the monofunctional analogs 2-hydroxymethyl-1-methylpyrrole (2HMP) and 3-hydroxymethyl-1-methylpyrrole (3HMP) produced SCE increases of only 2 times the control levels [1].
| Evidence Dimension | Sister-chromatid exchange (SCE) induction — fold increase over control |
|---|---|
| Target Compound Data | 8–12-fold increase over control |
| Comparator Or Baseline | 2HMP and 3HMP: 2-fold increase over control; untreated control: 1-fold (baseline) |
| Quantified Difference | BHMP is 4–6 times more potent than monofunctional analogs in SCE induction; 1.0–1.5 log₁₀ unit difference |
| Conditions | Human peripheral blood lymphocytes; compound exposure followed by BrdU incorporation and differential chromatid staining; SCE scored in metaphase spreads |
Why This Matters
This data directly quantifies the functional consequence of the 2,3-bis(hydroxymethyl) arrangement: only the bifunctional geometry generates efficient DNA cross-links, making BHMP the appropriate choice for studies requiring bifunctional DNA alkylation or for genotoxicity benchmarking against clinical cross-linkers (e.g., mitomycin C).
- [1] Ord, M. J., et al. (1985). The ability of bifunctional and monofunctional pyrrole compounds to induce sister-chromatid exchange (SCE) in human lymphocytes and mutations in Salmonella typhimurium. Mutation Research, 149(3), 485–493. PMID: 3887149. View Source
